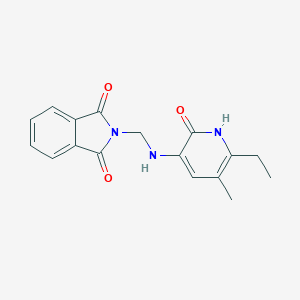

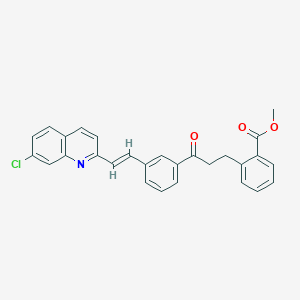

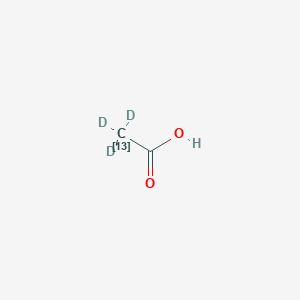

![molecular formula C19H23ClN2O B133528 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol CAS No. 1391053-56-7](/img/structure/B133528.png)

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is a chemical entity that has been synthesized and studied for various pharmacological and chemical properties. It is related to a class of compounds that have shown potential in medicinal chemistry, particularly as hypocholesteremic agents, antiulcer agents, and analgesics .

Synthesis Analysis

The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has been optimized to achieve an 88.5% yield. The process involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under specific conditions, including a mole ratio of 1:1.10 at 115°C for 4 hours . Other related compounds have been synthesized through various methods, including reductive amination and aminomethylation, indicating the versatility of synthetic approaches in this chemical space .

Molecular Structure Analysis

The molecular structure of related piperazine compounds has been characterized using spectral data analysis and X-ray crystallography. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was found to crystallize in the monoclinic crystal system with P 21/c point group . Theoretical calculations such as DFT have been used to compare and validate experimental results, providing insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For example, tertiary amino alcohols of the piperazine series have been synthesized and further converted to dihydrochlorides, indicating the potential for these compounds to undergo reactions that modify their chemical structure and properties . The formation of polymorphic crystalline forms through crystallization also suggests that these compounds can participate in different hydrogen-bonding networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives have been explored through various studies. The molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis have been carried out to understand the electronic properties of these compounds. Parameters such as HOMO-LUMO energy gap, chemical hardness, and electrophilicity index have been calculated, providing a comprehensive understanding of their reactivity . Additionally, the solubility and crystallization behavior of these compounds have been studied, revealing their potential for forming different polymorphs .

Applications De Recherche Scientifique

Therapeutic Applications of Phenolic Compounds

- Antioxidant and Anti-inflammatory Properties : Tyrosol and hydroxytyrosol, phenolic compounds found in olives, olive oil, and wine, have been studied for their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are being explored for their potential application in dentistry, highlighting their use in clinical areas mainly for their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).

Drug Design and Pharmacophore Analysis

- Piperazine as a Pharmacophore : Piperazine derivatives are significant in drug design, featuring in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and antidepressant drugs. The flexibility of the piperazine moiety in drug molecules allows for the discovery of drug-like elements with significant impacts on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

Ethanol and Biofuel Research

- Bio-Ethanol for Hydrogen Production : The reforming of bio-ethanol is a promising method for hydrogen production from renewable resources, with Rh and Ni identified as effective catalysts for ethanol steam reforming. This research area explores the optimization of catalysts and production technologies to enhance hydrogen production efficiency and sustainability (Ni et al., 2007).

Metabolomics and Toxicology

- Metabolomics of Ethanol : Understanding the metabolism of ethanol is crucial for comprehending its toxicological effects and dose-response variability. Ethanol's metabolism involves not only its main oxidative pathway via alcohol dehydrogenase but also minor metabolites that serve as alternative biomarkers. These insights are vital for addressing ethanol-related health issues and exploring antidotal therapies (Dinis-Oliveira, 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGASXXNYJHWVQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

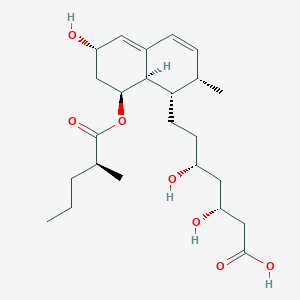

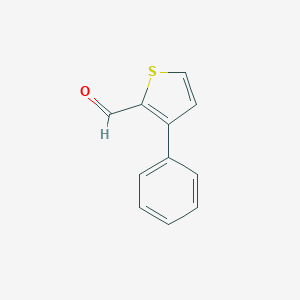

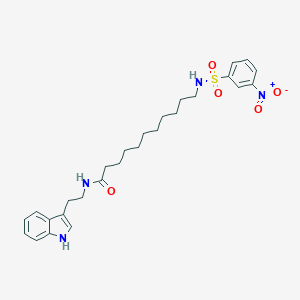

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)

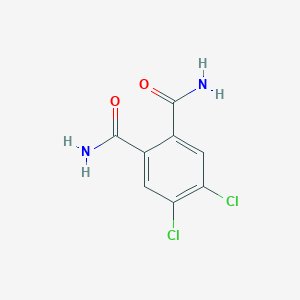

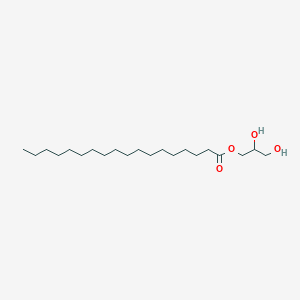

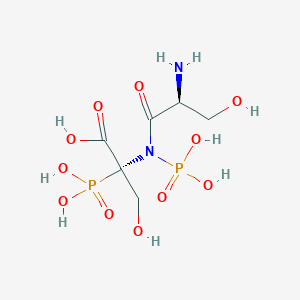

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)